7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride
Overview
Description
7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiro linkage between a chroman and a piperidinone moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a chroman derivative with a piperidinone precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of hydroxychroman derivatives.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler heterocyclic compound with a six-membered ring containing nitrogen.
Chromans: Compounds with a benzopyran structure, similar to the chroman moiety in the target compound.
Spiro Compounds: Molecules with a spiro linkage between two rings, similar to the spiro linkage in the target compound.
Uniqueness
7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its combination of a chroman and piperidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.ClH/c15-9-1-2-10-11(16)8-13(17-12(10)7-9)3-5-14-6-4-13;/h1-2,7,14-15H,3-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZFDHXTXYSCBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=C(C=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672832 | |
Record name | 7-Hydroxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-86-2 | |
Record name | Spiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one, 7-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.